REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[N:12]2[CH:13]=[CH:14][N:15]=[C:11]2[CH:10]=[CH:9][CH:8]=1>C(Cl)Cl>[Cl:3][CH2:6][C:7]1[N:12]2[CH:13]=[CH:14][N:15]=[C:11]2[CH:10]=[CH:9][CH:8]=1.[ClH:3] |f:3.4|
|
Name
|
|
Quantity
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58.4 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
23.68 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=CC=2N1C=CN2
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then, the solvent and excess amount of thionyl chloride were distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting white solid residue was added 100 ml of toluene
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Type
|
STIRRING
|
Details
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The mixture was shaken sufficiently
|
Type
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DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |